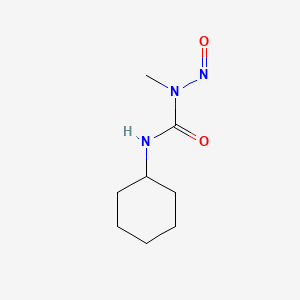
Urea, 1-cyclohexyl-3-methyl-3-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-cyclohexyl-3-methyl-3-nitroso- is a compound belonging to the class of nitrosoureas. Nitrosoureas are known for their antitumor properties and ability to cross the blood-brain barrier, making them valuable in cancer treatment . This compound is characterized by the presence of a cyclohexyl group, a methyl group, and a nitroso group attached to the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-cyclohexyl-3-methyl-3-nitroso- typically involves the reaction of cyclohexylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the formation of the desired nitroso compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Types of Reactions:
Oxidation: The nitroso group can undergo oxidation to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Urea, 1-cyclohexyl-3-methyl-3-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of urea, 1-cyclohexyl-3-methyl-3-nitroso- involves the formation of reactive intermediates that can alkylate DNA and proteins. This alkylation disrupts cellular processes, leading to cell death. The compound’s ability to cross the blood-brain barrier enhances its effectiveness against brain tumors .
Comparison with Similar Compounds
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Similar structure but with a chloroethyl group instead of a methyl group.
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): Contains a 4-methylcyclohexyl group.
Uniqueness: Urea, 1-cyclohexyl-3-methyl-3-nitroso- is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group and the nitroso functionality provides distinct chemical properties compared to other nitrosoureas .
Properties
CAS No. |
16813-38-0 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-cyclohexyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C8H15N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,12) |
InChI Key |
LPIDGDNUIKEHNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1CCCCC1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















